molecular formula C24H24B2Br2N2O4 B1311783 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 436853-30-4

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide

Cat. No.: B1311783
CAS No.: 436853-30-4
M. Wt: 585.9 g/mol
InChI Key: DTORDTSFDZJPJM-UHFFFAOYSA-L
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Description

“1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide” is a chemical compound with the molecular formula C24H24B2Br2N2O4 . It is used for research purposes .

Scientific Research Applications

Nanomaterial Synthesis and Phase Transfer

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide demonstrates potential in nanomaterial synthesis. For instance, it facilitates the in situ synthesis of gold nanoparticles (Au NPs) without additional reducing or stabilizing agents. The nanoparticles, coated with this compound, form self-assembled states, indicating its role in phase transfer processes and protein extraction from biological mixtures. The functional groups of this compound significantly influence the efficiency of the phase transfer and the extraction process (Aggarwal et al., 2017).

Metal Complex Formation

This compound plays a crucial role in the formation of metal complexes. Binuclear dioxomolybdenum(VI) complexes, for example, utilize bridging auxiliary ligands with different lengths and flexibilities, including this compound. The auxiliary ligands influence the structural and supramolecular features of these complexes, contributing to their diverse applications in scientific research (Biswal et al., 2020).

Photophysical Properties

This compound is integral in synthesizing materials with unique photophysical properties. For example, it's used in the synthesis of novel bis(terpyridine) with π−conjugated phenyl viologen, leading to the creation of metallo-supramolecular polymers with intriguing electrochromic properties. These properties have potential applications in various fields, including the development of advanced materials and devices (Qian et al., 2020).

Ligand Synthesis and Characterization

The compound is utilized in synthesizing and characterizing ligands. It reacts with other compounds to form symmetric chiral bipyridine derivatives and diaminodiols, subsequently transformed into oxazaborolidines. These oxazaborolidines are then employed as catalysts in specific chemical reactions, indicating the compound's role in facilitating and influencing chemical synthesis processes (Ward et al., 2002).

Safety and Hazards

The safety data sheet for “1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

[4-[[4-[1-[(4-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORDTSFDZJPJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435836
Record name 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436853-30-4
Record name 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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